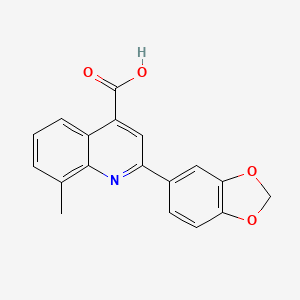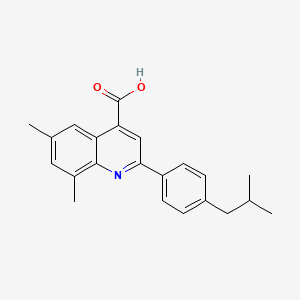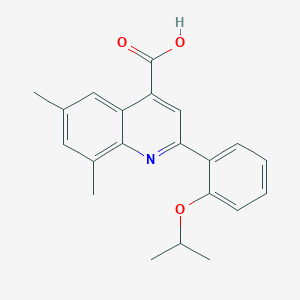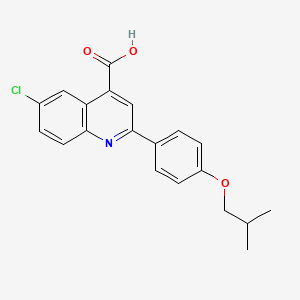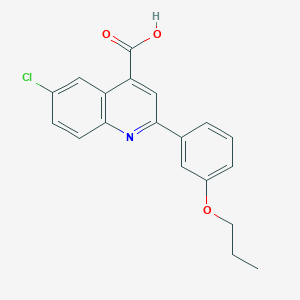![molecular formula C13H13ClFN3OS B1326635 4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 862650-04-2](/img/structure/B1326635.png)
4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H13ClFN3OS and its molecular weight is 313.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
A foundational aspect of research on this compound involves its synthesis and structural elucidation. The synthesis of novel Schiff bases containing the 1,2,4-triazole ring demonstrates the chemical versatility and reactivity of these compounds. These Schiff bases are synthesized through various reactions, including the interaction with ethyl chloroacetate and subsequent transformations to yield derivatives with potential for further chemical modifications (Mobinikhaledi et al., 2010). Another study on the corrosion inhibition of mild steel highlights the practical application of triazole derivatives in protecting metals from corrosion, indicating the compound's utility beyond biological activities (Orhan et al., 2012).
Biological Activities and Potential Applications
The antimicrobial and antitumor potential of triazole derivatives is a significant area of interest. For example, derivatives starting from isonicotinic acid hydrazide were evaluated for their antimicrobial activities, revealing that these compounds exhibit varying degrees of antimicrobial efficacy (Bayrak et al., 2009). Additionally, the synthesis of eugenol-fluorinated triazole derivatives and their evaluation for fungicidal activity against strains causing anthracnose disease on papaya fruits represent the compound's agricultural applications (Lima et al., 2022). These findings underscore the potential of triazole derivatives in developing new antimicrobial and plant-protecting agents.
Material Science and Agriculture
In the context of material science and agriculture, the herbicidal activity of carfentrazone-ethyl, a derivative involving a triazole moiety, has been optimized through synthetic modifications, demonstrating the agricultural importance of these compounds (Fan et al., 2015). Moreover, studies on the alkylation and amino(hydroxy)methylation of triazole derivatives explore the creation of novel compounds with potential applications in various fields, including agriculture (Kaldrikyan et al., 2016).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(15)7-10(11)14/h3-5,7-8H,1,6H2,2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIFJRTZLBYUOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)



![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)


